
4-(3-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine
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Overview
Description
4-(3-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a fluorophenyl group and a methylsulfonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrimidine ring.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonation reaction, where a sulfonyl chloride reacts with the pyrimidine ring in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
4-(3-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine: This compound shares a similar pyrimidine core but differs in the substituents attached to the ring.
4-(3-Fluorophenyl)-5-(methylthio)pyrimidin-2-amine: This compound has a methylthio group instead of a methylsulfonyl group.
Uniqueness
4-(3-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the methylsulfonyl group contributes to its solubility and potential biological activity.
Biological Activity
4-(3-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family, known for its diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound, including the fluorophenyl and methylsulfonyl groups, enhance its interactions with biological targets, influencing its pharmacological properties.
- Molecular Formula : C11H10FN3O2S
- Molecular Weight : 267.28 g/mol
- CAS Number : 395090-52-5
The biological activity of this compound primarily involves its ability to bind to specific molecular targets, particularly kinases. This binding can inhibit kinase activity, thereby modulating critical signaling pathways involved in various cellular functions. The fluorine atom's positioning on the phenyl ring is significant as it affects the compound's electronic properties and binding affinity compared to analogs.
Biological Activity Overview
Research has demonstrated that this compound exhibits promising activity against various cancer cell lines and may serve as a potential therapeutic agent. Below are key findings from recent studies:
Anticancer Activity
-
Inhibition of Cancer Cell Lines : In vitro studies have shown that this compound effectively inhibits the growth of several cancer cell lines, including:
- Melanoma : Significant inhibition observed in SK-MEL-5 cells.
- Ovarian Cancer : Effective against OVCAR-4 with notable inhibition rates.
- Renal Cancer : Demonstrated substantial activity against UO-31 and CAKI-1 cell lines.
- Mechanistic Insights : The compound's mechanism involves inducing apoptosis in cancer cells through the modulation of cell cycle progression and signaling pathways associated with cell survival.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated >50% inhibition in multiple cancer cell lines at concentrations as low as 1 µM. |
Study 2 | Identified as a potent inhibitor of V600EBRAF, showing an IC50 value of 0.49 µM in enzyme assays. |
Study 3 | Virtual docking studies revealed favorable binding modes with target kinases, indicating strong potential for drug development. |
Structure-Activity Relationship (SAR)
The structural modifications in the pyrimidine ring and substituents significantly influence the biological activity of this compound. The presence of the methylsulfonyl group enhances solubility and bioavailability, while the fluorophenyl group contributes to increased potency against specific molecular targets.
Properties
Molecular Formula |
C11H10FN3O2S |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-5-methylsulfonylpyrimidin-2-amine |
InChI |
InChI=1S/C11H10FN3O2S/c1-18(16,17)9-6-14-11(13)15-10(9)7-3-2-4-8(12)5-7/h2-6H,1H3,(H2,13,14,15) |
InChI Key |
OLKSRZBVMUVBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1C2=CC(=CC=C2)F)N |
Origin of Product |
United States |
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